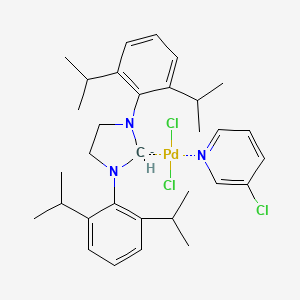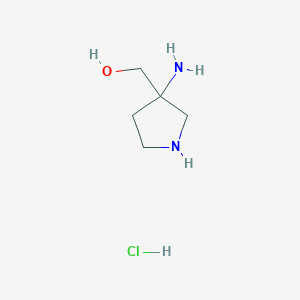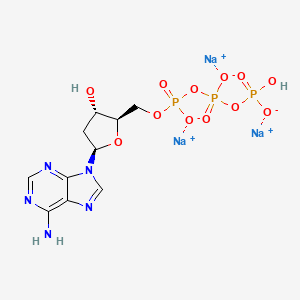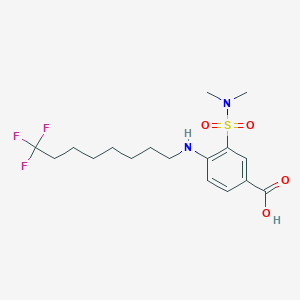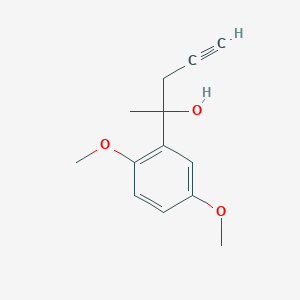
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a pentynol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and propargyl alcohol.
Reaction Conditions: The key reaction involves the coupling of 2,5-dimethoxybenzaldehyde with propargyl alcohol under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide.
Purification: The product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of 2-(2,5-dimethoxyphenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(2,5-dimethoxyphenyl)-4-penten-2-ol or 2-(2,5-dimethoxyphenyl)-4-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: A potent serotonin receptor agonist.
2,5-Dimethoxyphenethylamine: A compound with structural similarities and psychoactive effects.
Uniqueness
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol is unique due to its pentynol moiety, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its structural features allow for diverse chemical modifications and exploration in various research fields.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C13H16O3/c1-5-8-13(2,14)11-9-10(15-3)6-7-12(11)16-4/h1,6-7,9,14H,8H2,2-4H3 |
Clave InChI |
RETZFWMHCBSSFO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#C)(C1=C(C=CC(=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


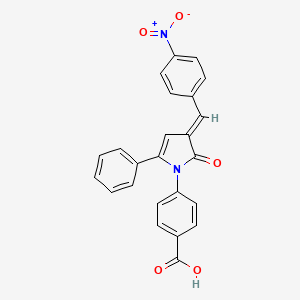
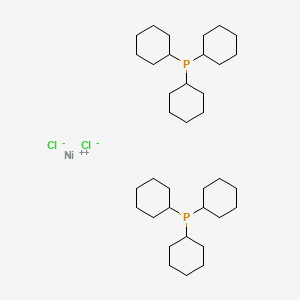
![(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B11927667.png)
![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)
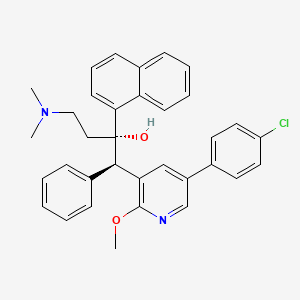
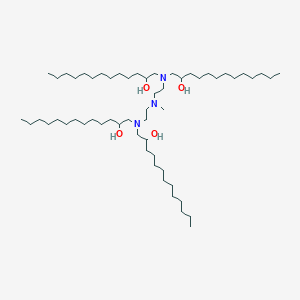
![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
